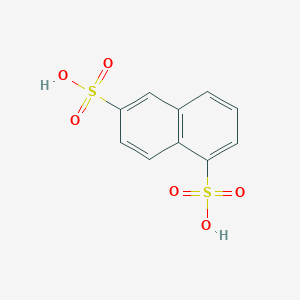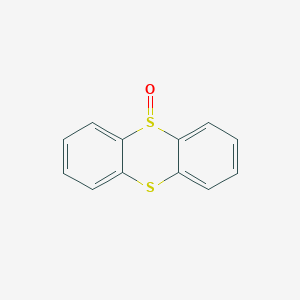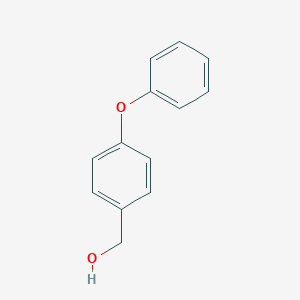
ナフタレン-1,6-ジスルホン酸
概要
説明
Naphthalene-1,6-disulfonic acid is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to the 1 and 6 positions of the naphthalene ring. This compound is a structural derivative of sulfonic acid and is known for its applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
Naphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an electrolyte in chromatography
作用機序
Target of Action
Naphthalene-1,6-disulfonic acid (NDSA) is an organic compound that interacts with several targets. It has been reported to interact with the Bacterioferritin comigratory protein in Xanthomonas campestris and L-lactate dehydrogenase in Plasmodium falciparum . These proteins play crucial roles in bacterial iron storage and energy metabolism, respectively.
Mode of Action
It is known that ndsa can act as achemical dopant , modifying the transport properties of certain materials . In this role, NDSA can influence the behavior of its targets, potentially altering their function.
Pharmacokinetics
It is known that ndsa can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc), suggesting that it has properties amenable to this type of analysis .
Result of Action
It has been reported that ndsa can act as afluorescent compound , suggesting that it may have effects at the molecular level . Additionally, NDSA has been used in the preparation of coordination polymers, indicating that it can participate in complex molecular interactions .
Action Environment
The action of NDSA can be influenced by environmental factors. For example, its fluorescent properties may be affected by the presence of certain ions or changes in pH. Additionally, NDSA’s role as a chemical dopant suggests that its action may be influenced by the properties of the material it is doping .
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,6-disulfonic acid can be synthesized through the sulfonation of naphthalene. The process involves mixing naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature. The reaction typically proceeds as follows:
- Naphthalene is mixed with 20% oleum at 20-35°C.
- Gradual addition of 65% oleum and further naphthalene alternately.
- Heating the mixture for 6 hours at 55°C.
- The reaction mixture is then added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods
In industrial settings, the preparation of naphthalene-1,6-disulfonic acid involves similar steps but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced separation techniques .
化学反応の分析
Types of Reactions
Naphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Naphthalene-1,6-dicarboxylic acid.
Reduction: Naphthalene-1,6-disulfonate salts.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
類似化合物との比較
Similar Compounds
Naphthalene-1,5-disulfonic acid (Armstrong’s acid): Another isomer of naphthalenedisulfonic acid with sulfonic acid groups at the 1 and 5 positions.
Naphthalene-2,6-disulfonic acid: An isomer with sulfonic acid groups at the 2 and 6 positions.
Uniqueness
Naphthalene-1,6-disulfonic acid is unique due to its specific positioning of sulfonic acid groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other isomers .
特性
IUPAC Name |
naphthalene-1,6-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16/h1-6H,(H,11,12,13)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWDOWUUTBCVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1655-43-2 (di-hydrochloride salt) | |
| Record name | Naphthalene-1,6-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80200501 | |
| Record name | Naphthalene-1,6-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-37-1 | |
| Record name | 1,6-Naphthalenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene-1,6-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene-1,6-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthalenedisulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F478O0CKYG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms utilize Naphthalene-1,6-disulfonic acid as a source of energy and carbon?
A: Yes. Research has shown that a Moraxella species isolated from an industrial sewage plant can utilize both Naphthalene-2,6-disulfonic acid (2,6NDS) and, after an adaptation period, Naphthalene-1,6-disulfonic acid as sole carbon sources for growth. [] This suggests that specific microbial communities possess the metabolic pathways necessary to break down these compounds.
Q2: What is the metabolic pathway involved in the degradation of Naphthalene-1,6-disulfonic acid by this Moraxella species?
A: While the exact mechanism for Naphthalene-1,6-disulfonic acid degradation isn't fully detailed in the provided abstracts, the Moraxella species degrades the structurally similar 2,6NDS via a regioselective 1,2-dioxygenation. [] This process leads to desulfonation and the formation of 5-sulfosalicylic acid (5SS), which the bacteria can further utilize as a carbon source. The presence of high gentisate 1,2-dioxygenase activity in 5SS-grown cells suggests a pathway involving gentisate metabolism. [] It's plausible that a similar dioxygenation mechanism could be employed for Naphthalene-1,6-disulfonic acid degradation, but further research is needed to confirm this hypothesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















